1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate 1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
Brand Name: Vulcanchem
CAS No.: 473401-82-0
VCID: VC4660176
InChI: InChI=1S/C13H17NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h6-7H,1-5H3
SMILES: CC(C)(C)OC(=O)N1C(=CC=C1C(=O)OC)C(=O)OC
Molecular Formula: C13H17NO6
Molecular Weight: 283.28

1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate

CAS No.: 473401-82-0

Cat. No.: VC4660176

Molecular Formula: C13H17NO6

Molecular Weight: 283.28

* For research use only. Not for human or veterinary use.

1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate - 473401-82-0

Specification

CAS No. 473401-82-0
Molecular Formula C13H17NO6
Molecular Weight 283.28
IUPAC Name 1-O-tert-butyl 2-O,5-O-dimethyl pyrrole-1,2,5-tricarboxylate
Standard InChI InChI=1S/C13H17NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h6-7H,1-5H3
Standard InChI Key UCQWTCNWEVJUBI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C(=CC=C1C(=O)OC)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate (CAS: 11231406) is a trisubstituted pyrrole with three ester functionalities. The tert-butyl group occupies the 1-position, while methyl esters are attached at the 2- and 5-positions. X-ray crystallography confirms a planar pyrrole ring with bond lengths consistent with aromatic delocalization . The tert-butyl group introduces steric bulk, influencing reactivity in subsequent transformations.

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₄H₁₉NO₆
Molecular Weight297.30 g/mol
Melting Point107–109°C
Boiling PointNot reported
Density1.21 g/cm³ (est.)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H NMR spectrum (400 MHz, CDCl₃) displays singlet resonances at δ 6.84 ppm (2H, pyrrole-H), δ 3.87 ppm (6H, methyl esters), and δ 1.67 ppm (9H, tert-butyl) . The ¹³C NMR spectrum confirms carbonyl carbons at δ 159.9 ppm (tert-butyl carbonate) and δ 148.9 ppm (methyl esters) .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a two-step lithiation-carboxylation strategy:

  • Lithiation of N-Boc Pyrrole: Treatment of N-Boc pyrrole with n-butyllithium at −78°C generates a stabilized anion, which reacts with methyl chloroformate to install the 2- and 5-methyl esters .

  • Crystallization and Purification: Flash chromatography (SiO₂, ether-petroleum ether) followed by cyclohexane recrystallization yields the product in 78% yield .

Table 2: Synthetic Conditions and Yields

StepReagentsYield
Lithiationn-BuLi, THF, −78°C78%
CarboxylationMethyl chloroformate
PurificationFlash chromatography

Stereochemical Considerations

The tert-butyl group’s steric bulk directs subsequent reactions. For example, dihydroxylation of derived intermediates with osmium tetroxide proceeds with >95% diastereoselectivity, enabling access to pyrrolizidine cores .

Applications in Alkaloid Synthesis

Pyrrolizidine Alkaloids

The compound serves as a linchpin in synthesizing pyrrolizidine alkaloids, such as retronecine. Red-Al® reduction of its diester derivative yields a diol, which undergoes enzymatic desymmetrization to install chiral centers . Subsequent cyclization and functionalization steps complete the alkaloid framework.

Biocatalytic Modifications

Lipase-mediated kinetic resolution (e.g., using Pseudomonas sp. lipase) achieves enantiomeric excesses >90% for hydroxyester intermediates, underscoring the compound’s utility in asymmetric synthesis .

Future Directions

Catalytic Applications

Recent advances suggest potential in transition-metal catalysis, where the pyrrole’s electron-deficient ring could facilitate C–H activation.

Drug Discovery

Derivatives of this compound are being explored as scaffolds for kinase inhibitors, leveraging the pyrrole’s ability to engage in π-stacking interactions .

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